

Methyltrienolone (R1881): A Technical Guide to its Androgen Receptor Binding Affinity

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Compound of Interest

Compound Name: Methyltrienolone

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Introduction

Methyltrienolone, also known as R1881, is a potent, synthetic, non-aromatizable androgen that has become an invaluable tool in the study of the androgen receptor (AR). Its high affinity and stability have made it a standard radioligand in competitive binding assays to determine the binding characteristics of other androgens and antiandrogens. This technical guide provides an in-depth overview of the androgen receptor binding affinity of **methyltrienolone**, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Androgen Receptor Binding Affinity of Methyltrienolone

Methyltrienolone exhibits a high binding affinity for the androgen receptor. The dissociation constant (K_d) for **methyltrienolone** is consistently reported in the low nanomolar to sub-nanomolar range, indicating a very strong and stable interaction with the receptor.

Quantitative Binding Data

The following tables summarize the binding affinity of **methyltrienolone** (R1881) for the androgen receptor from various studies.

Ligand	Dissociation Constant (Kd) (nM)	Cell/Tissue Source	Reference
Methyltrienolone (R1881)	0.56 ± 0.06	Human genital skin fibroblasts	[1]
Methyltrienolone (R1881)	0.3	Rat prostate cytosol (in vitro)	[2]
Methyltrienolone (R1881)	~4	Differentiated rat fat pad adipose precursor cells	[3]
Methyltrienolone (R1881)	0.9 ± 0.2	Human hypertrophic prostate cytosol	[4]
Methyltrienolone (R1881)	2.15 x 10 ⁻⁹ M (mean)	Human breast cancer cytosol	[5]
Dihydrotestosterone (DHT)	0.72 ± 0.11	Human genital skin fibroblasts	[1]
Dihydrotestosterone (DHT)	0.3	Rat prostate cytosol (in vitro)	[2]

Ligand	Relative Binding Affinity (RBA) vs. DHT	Reference
Methyltrienolone (R1881)	1.5 - 2.0 fold higher	[1]

Experimental Protocols

The determination of androgen receptor binding affinity for **methyltrienolone** typically involves radioligand binding assays. Below is a generalized protocol for a whole-cell binding assay and a competitive binding assay.

Whole-Cell Radioligand Binding Assay

This assay measures the direct binding of radiolabeled **methyltrienolone** ([³H]R1881) to androgen receptors in intact cells.

Materials:

- Cultured cells expressing the androgen receptor (e.g., human genital skin fibroblasts, LNCaP cells).
- [^3H]Methyltrienolone (R1881) of high specific activity.
- Unlabeled **methyltrienolone** (R1881).
- Cell culture medium.
- Phosphate-buffered saline (PBS).
- Scintillation fluid and vials.
- Scintillation counter.

Procedure:

- Cell Culture: Plate cells in appropriate multi-well plates and grow to a desired confluency.
- Incubation: Wash the cells with serum-free medium. Incubate the cells with increasing concentrations of [^3H]R1881 at 37°C for a predetermined time (e.g., 20 minutes) to reach binding equilibrium.
- Determination of Non-Specific Binding: In a parallel set of wells, incubate the cells with the same concentrations of [^3H]R1881 in the presence of a large excess (e.g., 100-fold) of unlabeled R1881. This measures the non-specific binding.
- Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
- Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.
- Data Analysis: Measure the radioactivity in a scintillation counter. Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of

[³H]R1881. The data can then be analyzed using Scatchard analysis to determine the K_d and the maximum binding capacity (B_{max}).^[6]

Competitive Binding Assay

This assay determines the relative binding affinity of a test compound by measuring its ability to compete with [³H]R1881 for binding to the androgen receptor.

Materials:

- Source of androgen receptor (e.g., rat prostate cytosol, recombinant AR).^{[7][8]}
- [³H]**Methyltrienolone** (R1881).
- Unlabeled **methyltrienolone** (R1881) (for positive control).
- Test compounds.
- Assay buffer.
- Method for separating bound from free radioligand (e.g., dextran-coated charcoal, filtration).
- Scintillation fluid and vials.
- Scintillation counter.

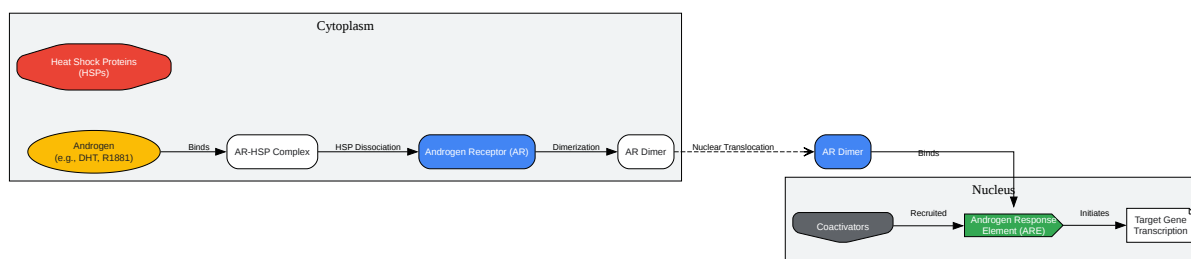
Procedure:

- Preparation of Receptor: Prepare a cytosol fraction from a tissue known to be rich in androgen receptors, such as the rat prostate, or use a purified recombinant androgen receptor.^{[7][8]}
- Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of [³H]R1881 and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

- **Equilibrium:** Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 16-20 hours).[8]
- **Separation of Bound and Free Ligand:** Separate the receptor-bound [³H]R1881 from the free [³H]R1881 using a method like dextran-coated charcoal adsorption or vacuum filtration.
- **Scintillation Counting:** Measure the radioactivity of the bound fraction in a scintillation counter.
- **Data Analysis:** Plot the percentage of specific [³H]R1881 binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]R1881) can be determined from this curve. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.

Visualizations

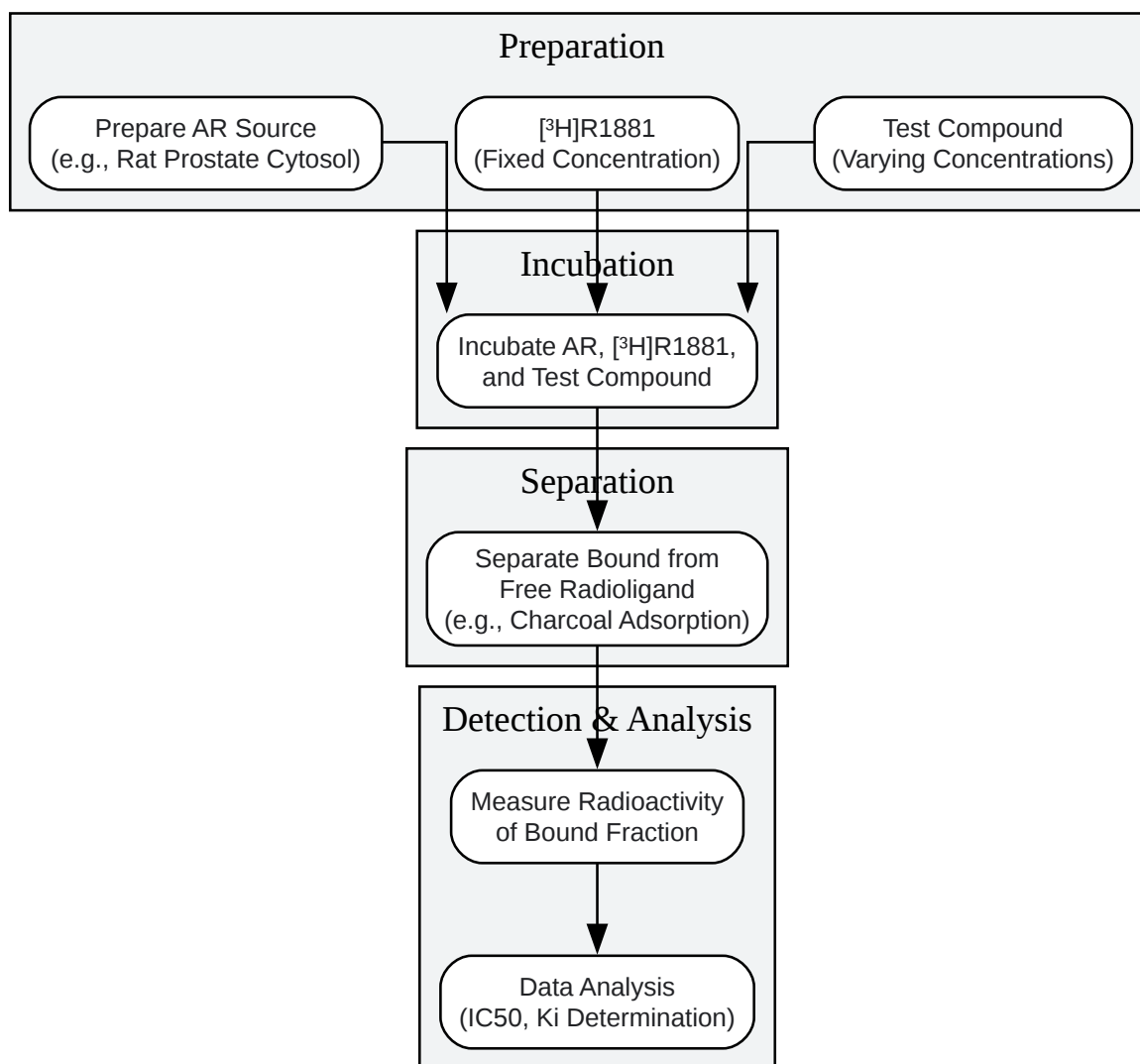
Androgen Receptor Signaling Pathway



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Caption: Classical androgen receptor signaling pathway.

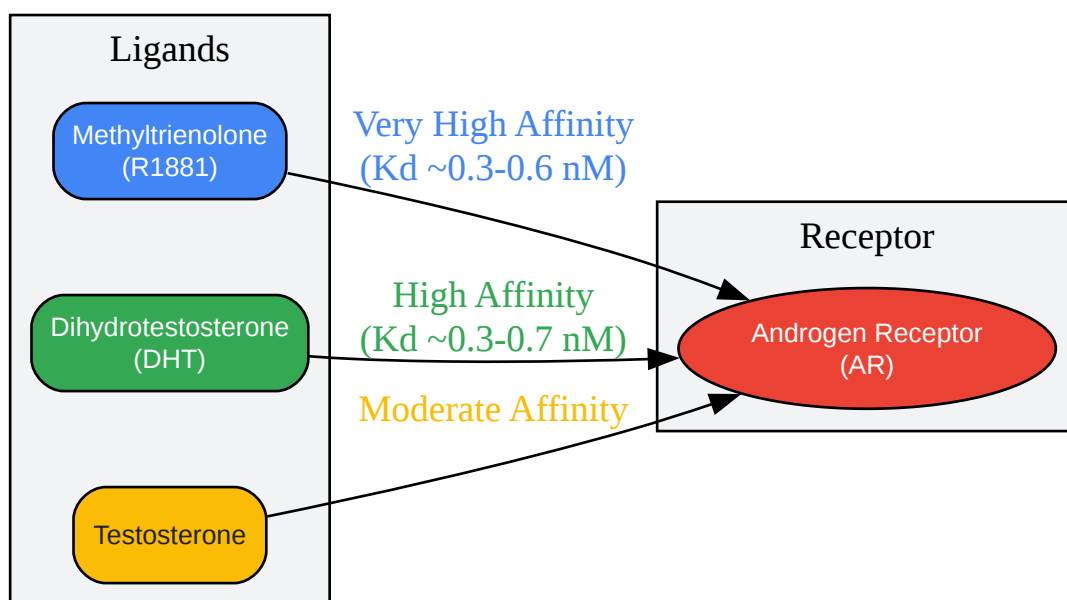
Experimental Workflow for a Competitive Binding Assay



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Caption: Workflow for a competitive androgen receptor binding assay.

Logical Relationship of R1881 Binding Affinity



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Caption: Relative binding affinities of androgens for the AR.

Conclusion

Methyltrienolone (R1881) remains a cornerstone in androgen receptor research due to its high binding affinity and metabolic stability. Understanding its interaction with the AR is fundamental for the development and characterization of novel androgenic and anti-androgenic compounds. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field, facilitating accurate and reproducible research into the mechanisms of androgen action.

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